Vinclozolin M2
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(3,5-dichlorophenyl)-2-hydroxy-2-methylbut-3-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl2NO2/c1-3-11(2,16)10(15)14-9-5-7(12)4-8(13)6-9/h3-6,16H,1H2,2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBYYIBNYONAZCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=C)(C(=O)NC1=CC(=CC(=C1)Cl)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9039789 | |
| Record name | N-(3,5-Dichlorophenyl)-2-hydroxy-2-methyl-3-butenamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9039789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83792-61-4 | |
| Record name | N-(3,5-Dichlorophenyl)-2-hydroxy-2-methyl-3-butenamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83792-61-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3',5'-Dichloro-2-hydroxy-2-methylbut-3-enanilide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083792614 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(3,5-Dichlorophenyl)-2-hydroxy-2-methyl-3-butenamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9039789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3',5'-DICHLORO-2-HYDROXY-2-METHYLBUT-3-ENANILIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U6Y06GAX2T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Formation and Biotransformation Pathways of Vinclozolin M2
Abiotic Hydrolysis of Vinclozolin (B1683831) to Vinclozolin M2
Abiotic hydrolysis is a key degradation pathway for vinclozolin in aqueous environments, leading to the formation of this compound (M2) and 2-[[(3,5-dichlorophenyl)carbamoyl]oxy]-2-methyl-3-butenoic acid (M1). researchgate.nettarbaweya.orgresearchgate.net Unlike M1, which is a reversible hydrolysis product, M2 is an irreversible product resulting from the cleavage of the oxazolidinedione ring and the loss of a carbon atom. researchgate.netepa.govepa.gov
Kinetic Parameters and Reaction Rate Influences (e.g., pH, Temperature)
The abiotic hydrolysis of vinclozolin is a base-catalyzed reaction, with the reaction rate directly proportional to the pH of the solution. researchgate.netresearchgate.net Studies conducted at 35°C have determined specific kinetic parameters for this process. The pseudo-first-order rate constants range from 1.30 × 10⁻³ to 1.11 h⁻¹, while the second-order rate constants fall between 4.10 × 10⁶ and 5.56 × 10⁵ M⁻¹ h⁻¹. researchgate.netresearchgate.net The activation energy for the hydrolysis of vinclozolin at pH 7.0 has been calculated to be 97.2 kJ mol⁻¹. researchgate.netresearchgate.netresearchgate.net
Table 1: Kinetic Parameters for Abiotic Hydrolysis of Vinclozolin at 35°C
| Parameter | Value (Range) | Unit |
| Pseudo-first-order rate constant | 1.30 × 10⁻³ to 1.11 | h⁻¹ |
| Second-order rate constant | 4.10 × 10⁶ to 5.56 × 10⁵ | M⁻¹ h⁻¹ |
| Activation energy (at pH 7.0) | 97.2 | kJ mol⁻¹ |
Mechanistic Pathways of Oxazolidinedione Ring Cleavage
The formation of this compound from vinclozolin involves the opening of the 2,4-oxazolidinedione (B1205460) ring. researchgate.nettarbaweya.orgresearchgate.netresearchgate.net This process is followed by the loss of carbon dioxide (decarboxylation), leading to the irreversible formation of M2. caymanchem.comresearchgate.netbac-lac.gc.ca
Enzymatic and Microbial Conversion to this compound
Beyond abiotic processes, this compound can also be generated through enzymatic and microbial biotransformation pathways in various biological systems.
Role of Mammalian Liver Microsomal Systems (e.g., Rat, Human)
In mammalian systems, particularly in liver microsomes, vinclozolin undergoes hydrolysis to yield metabolites including M1 and M2. researchgate.netnih.govoup.com Studies using rat liver microsomes have shown that cytochrome P450 (CYP) enzymes, specifically CYP2A, CYP2B, and CYP3A, are involved in the metabolism of vinclozolin. nih.gov While M2 is a metabolite, further enzymatic processes can lead to more complex metabolites. For instance, M5 (3',5'-dichloro-2,3,4-trihydroxy-2-methylbutyranilide) is a major metabolite detected in rat liver slices and urine, formed by the dihydroxylation of the vinyl group of M2. researchgate.net
In rat liver microsomes, M2 has been identified as a significant metabolite, representing approximately 41.69% of the total metabolites produced by phase I and II reactions, and 91.84% of phase I metabolites in specific experimental setups. mdpi.com Similarly, in human liver microsomes, M2 constituted 75.59% of the total metabolites generated by phase I metabolism. mdpi.com The formation of M2 in human liver microsomes specifically involves decarboxylation. caymanchem.com
Contribution of Microbial Activity (e.g., Cunninghamella elegans, Rhodococcus sp.)
Microorganisms play a role in the degradation of vinclozolin and the formation of its metabolites, including M2. The fungus Cunninghamella elegans is known to biotransform vinclozolin into M2 through successive esterase activity and decarboxylation. caymanchem.com C. elegans is often utilized as a model organism for studying mammalian metabolism. science.govscience.govdokumen.pub
Another significant microbial contributor is Rhodococcus sp. T1-1, which has demonstrated a high capacity for degrading vinclozolin. This bacterium can degrade up to 90% of vinclozolin in a minimal medium within 7 days. science.govscience.govjmb.or.kr Rhodococcus sp. T1-1 is capable of utilizing vinclozolin as a sole carbon and energy source, with an optimal pH of 5.5 for its degradation activity. jmb.or.kr
Cellular Transformation Kinetics and Enzyme Contribution
In cell culture systems, the concentration of this compound has been observed to increase over time following exposure to vinclozolin. For example, in rat liver epithelial cells, M2 concentrations rose from non-detectable levels to 4 µM within the first 10 minutes of exposure, reaching 75 µM after 24 hours of incubation, representing approximately 30% of the nominal parent compound concentration. nih.gov This indicates a continuous transformation of vinclozolin into M2 within cellular environments.
Table 2: this compound Formation Kinetics in Rat Liver Epithelial Cells
| Time Point (Incubation) | This compound Concentration | Percentage of Nominal Vinclozolin |
| 0 min | Non-detectable | - |
| 10 min | 4 µM | 1.5% |
| 60 min | 14 µM | 5.6% |
| 240 min | 27 µM | 11% |
| 24 h | 75 µM | 30% |
Environmental Fate and Degradation Dynamics of Vinclozolin M2
Persistence and Dissipation in Environmental Compartments
While the parent compound Vinclozolin (B1683831) is considered relatively labile, dissipating through microbial-mediated hydrolysis, soil metabolism, abiotic degradation, and water transport, its metabolites, including M2, demonstrate greater persistence. herts.ac.ukepa.gov Specifically, Vinclozolin metabolites M1 and M2 have been reported to have half-lives exceeding 180 days in the environment. oup.com This extended persistence suggests that Vinclozolin M2 can remain in environmental matrices for prolonged periods.
Degradation Half-Life of Vinclozolin Metabolites (M1 & M2)
| Compound | Half-Life (Days) | Environmental Compartment | Source |
| Vinclozolin M1 & M2 | >180 | Water phase (likely) | oup.com |
Influence of Soil Matrix Characteristics on Degradation (e.g., pH, Organic Matter, Clay Content)
The degradation of Vinclozolin and its metabolites, including M2, is influenced by various soil matrix characteristics such as pH, organic matter content, and clay content. researchgate.netascelibrary.org Studies on the parent compound Vinclozolin show that its degradation rates are affected by soil pH; for instance, degradation is slower in more acidic soils (e.g., pH 4.3 or 5.0) compared to higher pH soils (e.g., pH 6.5). researchgate.net While specific quantitative data for this compound's degradation rates directly as a function of these soil parameters are limited, it is understood that these factors generally impact the persistence of pesticides and their metabolites by affecting chemical stability and microbial activity. Soil organic matter and clay content play crucial roles in binding compounds, which can influence their availability for degradation. researchgate.netnih.govwrc.org.za
Environmental Mobility and Transport Mechanisms
This compound, along with M1, is considered highly mobile in the water phase. oup.com This high mobility suggests a potential for transport through various environmental pathways.
Soil Sorption and Leaching Potential
The mobility of Vinclozolin and its metabolites in soil is influenced by soil sorption processes. The parent compound Vinclozolin is expected to have low to high mobility based on Koc values ranging from 100 to 1,570. scbt.comherts.ac.uk Metabolites, including M2, are potentially mobile and can be transported with water through the soil profile or with surface runoff. herts.ac.ukepa.gov Residues are likely to be most mobile in sandy soils with low organic matter content. herts.ac.uk Soil organic matter and clay content are critical factors influencing the adsorption of pesticides, with higher content generally leading to increased sorption and reduced leaching potential. wrc.org.za The fact that M1 and M2 are "highly mobile in the water phase" oup.com indicates a significant leaching potential for these metabolites.
General Factors Influencing Pesticide Leaching
| Factor | Effect on Leaching Potential | Source |
| High Water Solubility | Favors leaching | |
| Long Persistence | Favors leaching | |
| Low Adsorption in Soil | Favors leaching | |
| Higher Clay Content | Decreases leaching | |
| Higher Organic Carbon (OC) | Decreases leaching |
Plant Uptake and Translocation Studies
Research on the plant uptake and translocation of this compound presents mixed findings. In some studies, Vinclozolin, M1, and M2 were detected in the leaves of pea and bean plants grown in nutrient solutions containing either Vinclozolin or its degradation product M1. researchgate.netresearchgate.net However, other studies have reported that hydrolytic degradation products, including M1, M2, and 3,5-dichloroaniline, were not detected in treated plants, and translocation of Vinclozolin itself was not detected in pea plants after leaflet application. researchgate.netresearchgate.net This suggests that while uptake can occur under specific conditions (e.g., nutrient solutions), the translocation of this compound within plants in more complex environmental settings might be limited or highly dependent on the plant species and application method.
Molecular and Cellular Mechanisms of Biological Activity Non Human Models
Androgen Receptor (AR) Interactions
Vinclozolin (B1683831) M2 is recognized as a potent antiandrogen, capable of binding to and inhibiting the function of the androgen receptor in various non-human models nih.govnih.govnih.gov. This interaction forms the basis of many observed developmental and reproductive effects.
Competitive Antagonism of Androgen Receptor Binding and Binding Affinities (Comparative Studies with Vinclozolin and M1)
Vinclozolin M2 acts as a competitive antagonist of androgen receptor binding nih.gov. Studies have shown that while vinclozolin itself exhibits weak affinity for the AR, its metabolites, particularly M1 and M2, are much more effective antagonists epa.govnih.gov. M2 has been identified as a more potent inhibitor of AR binding compared to M1 nih.govepa.gov.
In reporter assays using MCF-7 cells, this compound demonstrated an IC50 of 0.17 nM for the androgen receptor caymanchem.commedchemexpress.commedchemexpress.combioscience.co.uk. Comparative studies indicate that M2 is approximately 50-fold more potent as an AR inhibitor than M1, and only about 2-fold less potent than hydroxyflutamide (B1664084), a known pharmaceutical antiandrogen nih.govresearchgate.net. The relative androgen receptor binding affinity, determined by the ability to displace a known steroidal androgen receptor binding agent in vitro, follows the order: M2 > M1 > Vinclozolin epa.gov.
A summary of comparative binding affinities is presented in the table below:
| Compound | IC50 for Androgen Receptor (MCF-7 cells) | Ki for Androgen Receptor (in vitro) | Relative Potency vs. M1 | Relative Potency vs. Hydroxyflutamide |
| This compound | 0.17 nM caymanchem.commedchemexpress.commedchemexpress.combioscience.co.uk | 9.7 µM nih.govoup.com | 50-fold more potent nih.govresearchgate.net | 2-fold less potent nih.govresearchgate.net |
| Vinclozolin M1 | Not specified (less potent than M2) | 92 µM nih.gov | 1-fold (reference) | Less potent than M2 |
| Vinclozolin | Not specified (weak) | > 700 µM nih.gov | Significantly less potent | Significantly less potent |
Modulation of Androgen-Dependent Gene Expression
This compound, along with its parent compound vinclozolin and metabolite M1, inhibits androgen-induced transactivation mediated by promoters like the mouse mammary tumor virus promoter nih.gov. This inhibition is dose-dependent nih.gov. In the presence of dihydrotestosterone (B1667394) (DHT), M2 (at concentrations ranging from 0.2 to 10 µM) effectively inhibits androgen-induced AR binding to androgen response element (ARE) DNA nih.govresearchgate.net. This interference with AR-mediated gene activation is a key mechanism by which vinclozolin and its metabolites exert antiandrogenic effects researchgate.netresearchgate.net. In vivo studies in rats have provided direct evidence that vinclozolin alters androgen-dependent gene expression in the prostate, affecting messages like TRPM-2 mRNA (induced) and prostatein subunit C3 mRNA (repressed) nih.govnih.govbioscientifica.comoup.com.
Context-Dependent Agonistic Behavior at Elevated Concentrations (in absence of Dihydrotestosterone)
While primarily acting as an antagonist, this compound can exhibit context-dependent agonistic behavior, particularly at elevated concentrations and in the absence of dihydrotestosterone (DHT) nih.govresearchgate.net. At concentrations of 10 µM, M2 has been shown to promote AR binding to ARE DNA and activate transcription, similar to hydroxyflutamide nih.govresearchgate.net. This dual behavior suggests that the outcome of AR interaction with M2 depends on factors such as ligand binding affinity, concentration, and the presence of competing natural ligands nih.gov. Agonistic activities of M2 are observed at 10-fold lower concentrations with mutant AR (Thr877 to Ala) found in LNCaP human prostate cancer cells nih.govresearchgate.net.
Theoretical Frameworks for Ligand-Androgen Receptor Dimer Interactions
The diverse effects of this compound, acting as both an antagonist and, in specific contexts, an agonist, have led to theoretical frameworks regarding ligand-androgen receptor dimer interactions nih.govresearchgate.net. One hypothesis suggests that mixed-ligand AR dimers (where two different ligands are bound in the AR dimer) may be functionally antagonistic, whereas dimers with the same ligand might act as agonists researchgate.net. Ligand binding to the AR ligand-binding domain (LBD) promotes AR dimerization and translocation to the nucleus, where the DNA-binding domain (DBD) binds to target DNA mdpi.com. Antiandrogens like M2 are thought to induce a conformation that may not support proper AR dimerization, DNA binding, or protection against degradation, thereby inhibiting transcription researchgate.net. The ability of M2 to inhibit transcription is greater at lower concentrations of androgen and androgen receptor oup.com.
Broader Steroid Receptor Cross-Reactivity
Beyond the androgen receptor, this compound demonstrates cross-reactivity with other steroid receptors, indicating a broader endocrine-disrupting potential nih.gov.
Mineralocorticoid Receptor Antagonism
This compound has been identified as an antagonist of the mineralocorticoid receptor (MR) caymanchem.commedchemexpress.commedchemexpress.comnih.govbioscience.co.ukszabo-scandic.com. In reporter assays using MCF-7 cells, M2 exhibited an IC50 of 1,400 nM for the mineralocorticoid receptor caymanchem.commedchemexpress.commedchemexpress.combioscience.co.uk. Comparative studies revealed that M2 is also an antagonist for the progesterone (B1679170) receptor (PR) and glucocorticoid receptor (GR), with its antagonistic potency following the order MR >> PR > GR nih.gov. The ability of M2 to interact with multiple steroid receptors, even at low potencies compared to natural ligands, underscores its potential for additive or synergistic endocrine-disrupting effects nih.gov.
Epigenetic Modifications and Regulatory Impacts
The influence of this compound extends beyond direct receptor binding to encompass epigenetic modifications, particularly in the germline, which can have lasting and transgenerational consequences.
Exposure to vinclozolin, and by extension its active metabolite this compound, has been shown to induce significant alterations in sperm DNA methylation patterns in non-human models. These changes are considered key drivers of its long-term biological effects. Studies on rats have demonstrated that embryonic exposure to vinclozolin can lead to altered DNA methylation in the male germline, specifically in the F3 generation sperm. These alterations include differential methylation regions (DMRs) in the promoter regions of various genes. For instance, genes such as GPR33, KCNE2, ANXA1, Olr735, Olr1624, Parp-9, KCNG1, Eef1d, and Nmral1 have been identified with altered promoter DNA methylation status three generations after initial exposure. This suggests that this compound can induce heritable epigenetic changes that are transmitted through the male germline.
A hallmark of this compound's impact is its capacity to induce transgenerational epigenetic inheritance of disease phenotypes. This phenomenon means that adverse effects observed in the exposed generation (F0) can be transmitted to subsequent unexposed generations (F1, F2, F3, and beyond) through germline epigenetic modifications.
Table 1: Key Transgenerational Phenotypes Linked to Vinclozolin Exposure
| Generation | Affected System/Phenotype | Model Organism | Reference |
| F1-F3/F4 | Spermatogenic cell defects, male infertility, prostate disease, kidney disease, immune abnormalities, tumors | Rat | |
| F1-F3 | Reduced embryonic primordial germ cell (PGC) number, increased PGC apoptosis, decreased male fertility | Mouse | |
| F1-F2 | Altered body weight, decreased sperm ICR methylation | Mouse |
Replication studies have largely confirmed the transgenerational effects of vinclozolin. For example, studies consistently report male infertility and other reproductive defects persisting across generations. The proposed mechanism involves the alteration of epigenetic programming, specifically DNA methylation, in the male germline during embryonic gonadal sex determination. However, some studies have noted discordances regarding the specific patterns of DNA methylation changes or the extent of phenotypic manifestation across different lines or exposure timings. For instance, while some research indicates altered DMRs in F1 sperm and a tendency towards recovery in F2 and F3, others found no significant differences in DNA methylation in sperm across lineages. These variations suggest that maternal genotype and specific crossing schemes can influence the intergenerational response to in utero exposures.
The epigenetic modifications induced by this compound lead to long-term alterations in gene expression profiles, particularly those critical for reproductive physiology. The altered epigenome can regulate the transcriptome in a transgenerational manner. For example, studies have shown that prenatal exposure to vinclozolin can lead to adult-onset prostate disease linked to changes in the prostate transcriptome in subsequent generations. This compound, through its anti-androgenic action, directly blocks androgen receptor-mediated gene expression. This inhibition can lead to a cascade of downstream effects on genes regulated by androgens, which are crucial for the development and function of male reproductive organs. While specific gene expression profiles directly attributed solely to this compound are often reported in the context of parental vinclozolin exposure, the metabolite's potent anti-androgenic activity is understood to be the primary driver of these gene expression changes.
Transgenerational Epigenetic Inheritance of Biological Responses (Replication Studies and Discordances)
Mechanistic Investigations of Developmental and Reproductive System Alterations
This compound's anti-androgenic activity is central to its disruption of developmental and reproductive systems.
This compound significantly interferes with sexual differentiation pathways, particularly in male development, by antagonizing the androgen receptor chemicalbook.comnih.gov. This competitive inhibition prevents endogenous androgens from binding to their receptors, thereby blocking androgen-induced gene expression essential for normal male sexual development.
Table 2: Developmental and Sexual Differentiation Alterations in Male Offspring Following Vinclozolin Exposure (mediated by M2)
| Phenotypic Alteration | Model Organism | Reference |
| Reduced Anogenital Distance (AGD) | Rat | |
| Retained Nipples/Areolas | Rat | |
| Cleft Phallus with Hypospadias | Rat | |
| Suprainguinal Ectopic Testes | Rat | |
| Vaginal Pouch Formation | Rat | |
| Atrophic Seminal Vesicles | Rat | |
| Atrophic Ventral Prostate | Rat | |
| Epididymal Granulomas | Rat | |
| Reduced Erectile Function | Rat |
The anti-androgenic effects of vinclozolin, largely mediated by its metabolites M1 and M2, are most pronounced during critical developmental stages, such as gestational days 14-19 in rats, which is a period of fetal/neonatal testicular testosterone (B1683101) synthesis and sexual differentiation. Even low doses of vinclozolin have been shown to induce subtle alterations in sexual differentiation of external genitalia, ventral prostate, and nipple tissue.
This compound's interference with androgen signaling also profoundly impacts gonadal formation and functional development. Exposure during embryonic development can influence gonadal formation and subsequent reproductive functions.
Table 3: Impact on Gonadal and Reproductive Function
| Effect on Gonads/Reproduction | Model Organism | Reference |
| Reduced Sperm Count | Guppy, Rat | |
| Decreased Sperm Motility | Rat, Fish | |
| Increased Sperm Apoptosis | Rat, Mouse | |
| Impaired Spermiogenesis | Rabbit | |
| Reduced Fertility Rate | Guppy, Rat, Mouse, Bird | |
| Abnormal Hormone Levels | Guppy | |
| Altered Gonadal Development | Guppy, Fish | |
| Decreased Gonadosomatic Index (GSI) | Fish |
In male guppies, Vinclozolin exposure led to alterations in gonadal development, reduced sperm count, and decreased fertility. In rats, perinatal exposure to vinclozolin, acting through its anti-androgenic metabolites like M2, has been shown to reduce spermatogenic capacity by decreasing germ cell survival in adult male offspring. Studies in rabbits have also indicated that developmental exposure to vinclozolin, with the presumed presence of M1 and M2 metabolites, impaired sexual function, FSH secretion, and spermiogenesis. These findings collectively highlight this compound's critical role in disrupting the normal formation and functional maturation of the gonads, leading to long-term reproductive impairments.
Ecological Impact and Ecotoxicological Implications
Effects on Aquatic Organisms
Aquatic organisms, especially fish, are highly susceptible to the effects of EDCs due to their direct exposure to waterborne contaminants. researchgate.net Vinclozolin (B1683831) M2, as a key anti-androgenic metabolite, has been shown to induce significant alterations in the reproductive physiology and behavior of various fish species. oup.comoup.com
Table 1: Impact of Vinclozolin Exposure on Reproductive Success in Fish Models
| Fish Model (Species) | Exposure Concentration (Vinclozolin) | Key Reproductive Outcome | Observed Effect | Citation |
| Fathead Minnow (Pimephales promelas) | 450 µg/L | Cumulative Egg Production | Concentration-dependent decline; complete reproductive failure at 450 µg/L. epa.gov | epa.gov |
| Fathead Minnow (Pimephales promelas) | 700 µg/L | Cumulative Egg Production | Complete reproductive failure. oup.comepa.gov | oup.comepa.gov |
| Guppy (Poecilia reticulata) | 1.8 - 180 mg/kg dry food | Female First Clutch Size | Significant reduction in clutch size. researchgate.netoup.com | researchgate.netoup.com |
Vinclozolin and its metabolites, including M2, have been shown to cause demasculinization in male fish. repositorioinstitucional.mx In male guppies, exposure to vinclozolin resulted in a reduction in orange display coloration and inhibited gonopodium development. oup.comrepositorioinstitucional.mx Studies also reported a decrease in the expression of secondary sexual characteristics in male fathead minnows. oup.comepa.gov While some studies found no discernible difference in the expression of sexual characteristics and most measured androgens in fathead minnows, others clearly indicated a reduction. epa.govresearchgate.net
Table 2: Alterations in Secondary Sexual Characteristics in Male Fish due to Vinclozolin Exposure
| Fish Model (Species) | Exposure (Vinclozolin/Metabolites) | Secondary Sexual Characteristic | Observed Effect | Citation |
| Male Guppy (Poecilia reticulata) | Dietary exposure (e.g., 1.0 µg/mg food) | Orange Display Coloration | Reduction. oup.comrepositorioinstitucional.mx | oup.comrepositorioinstitucional.mx |
| Male Guppy (Poecilia reticulata) | Dietary exposure | Gonopodium Development | Inhibited. repositorioinstitucional.mx | repositorioinstitucional.mx |
| Male Fathead Minnow (Pimephales promelas) | Waterborne exposure | Secondary Sexual Characteristics | Decreased expression. oup.comepa.gov | oup.comepa.gov |
Exposure to vinclozolin, with its active metabolites M1 and M2, significantly impacts the mating behavior and fertilization capacity of aquatic organisms. researchgate.netresearchgate.netnih.gov Male guppies exposed to vinclozolin exhibited suppressed courtship behavior, including a reduction in the number of sigmoid displays performed towards females. oup.comresearchgate.neteuropa.euresearchgate.netresearchgate.netnih.gov This impairment in sexual display behavior, alongside a significant reduction in male sperm count, translates into reduced fertility, as measured by the size of the female's first clutch. researchgate.netoup.comnih.gov In goldfish (Carassius auratus), exposure to vinclozolin led to a significant reduction in sperm volume, motility, and velocity, further compromising fertilization potential. researchgate.net
Table 3: Impact of Vinclozolin Exposure on Mating Behavior and Fertilization Capacity
| Fish Model (Species) | Exposure (Vinclozolin/Metabolites) | Behavioral/Physiological Endpoint | Observed Effect | Citation |
| Male Guppy (Poecilia reticulata) | Dietary exposure (e.g., 1.8 - 180 mg/kg) | Courtship Behavior (Sigmoid Displays) | Significantly reduced. oup.comresearchgate.netoup.comnih.gov | oup.comresearchgate.netoup.comnih.gov |
| Male Guppy (Poecilia reticulata) | Dietary exposure | Sperm Count | Significantly reduced. oup.comresearchgate.netepa.govoup.comnih.govrepositorioinstitucional.mx | oup.comresearchgate.netepa.govoup.comnih.govrepositorioinstitucional.mx |
| Goldfish (Carassius auratus) | 800 µg/L | Sperm Volume, Motility, Velocity | Significantly reduced. researchgate.net | researchgate.net |
Alterations in Secondary Sexual Characteristics and Display Behaviors
Broader Considerations for Wildlife Endocrine System Disruption
Vinclozolin M2, along with its parent compound vinclozolin and other metabolites, functions as an anti-androgen by competitively binding to androgen receptors (ARs) and inhibiting androgen-dependent gene expression. scbt.comfood.gov.uknih.govbioscientifica.comwsu.edunih.govepa.gov This mechanism has profound implications for the reproductive development and function of male vertebrates, as androgen receptors are widely conserved across species. oup.comoup.comwikipedia.org In mammals, exposure to vinclozolin and its metabolites during critical developmental periods can lead to abnormalities in sexual differentiation, including malformations of the male reproductive tract and reduced fertility. scbt.comnih.govbioscientifica.comwsu.eduoup.comepa.govwikipedia.org Beyond fish, effects have also been noted in other aquatic species. For instance, studies on freshwater rotifers (Brachionus calyciflorus) exposed to vinclozolin showed increased asexual and sexual reproduction, as well as severe abnormalities in females that were inherited across generations. repositorioinstitucional.mx While the direct role of M2 in these rotifer effects is not explicitly detailed, the findings highlight the broad endocrine-disrupting potential of vinclozolin and its active components in aquatic invertebrates. Similarly, in Chinese soft-shelled turtle hatchlings, vinclozolin exposure led to decreased feeding, slower growth, and poorer performance in behavioral swimming tests, with hepatic metabolite disorders observed even at environmentally relevant concentrations. griffith.edu.au These broader effects underscore the significant and diverse impacts of anti-androgenic EDCs like this compound on the health and reproductive fitness of various wildlife populations. scbt.combioscientifica.comoup.com
Advanced Analytical Methodologies for Vinclozolin M2 Quantification and Characterization
Method Validation Parameters and Confounding Factors in Analysis
Assessment of Sensitivity, Specificity, and Detection Limits
The sensitivity and specificity of analytical methods for Vinclozolin (B1683831) M2 are critical for detecting its presence at low concentrations and distinguishing it from other co-existing compounds, including its parent compound and other metabolites. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or UV detection is commonly employed due to its ability to separate complex mixtures and provide selective detection.
Specificity: Chromatographic methods, particularly HPLC, have demonstrated excellent specificity for separating Vinclozolin M2 from vinclozolin and other degradation products such as M1 and M3. Baseline separation of these compounds has been achieved using C18 columns with optimized mobile phases nih.gov. For instance, one study utilized an Agilent Poroshell 120 EC-C18 column with a mobile phase of 0.2 mM ammonium (B1175870) fluoride (B91410) in water and acetonitrile, achieving retention times of 7.1 minutes for this compound nih.gov. Another HPLC method for vinclozolin and its metabolites in rat serum successfully resolved this compound (M2) from vinclozolin (V), M1, and M3 using a C18 column and a gradient program with methanol:acetonitrile and monobasic sodium phosphate (B84403) buffer nih.govresearchgate.net.
Detection Limits: The ability to detect and quantify this compound at very low concentrations is crucial, especially in biological and environmental samples where it may be present in trace amounts. Method Limit of Detection (MLoD) and Limit of Quantification (LOQ) are key parameters for assessing sensitivity.
In cell culture studies, the method limit of detection (MLoD) for this compound (VIN M2) has been reported as 1 nM nih.gov.
For tissue analysis, specifically in rat tissues, the limits of quantification (LOQ) for this compound (M2) have been determined to be 0.070 µg/g oup.com.
Generally, LOD and LOQ are defined based on signal-to-noise ratios, typically as analyte concentrations producing peak signals of three times (LOD) and ten times (LOQ) the background noise of the chromatogram, respectively dphen1.comresearchgate.net.
Table 1: Reported Detection and Quantification Limits for this compound
| Parameter | Value | Matrix/Context | Reference |
| MLoD | 1 nM | Cell Culture | nih.gov |
| LOQ | 0.070 µg/g | Rat Tissues | oup.com |
Evaluation of Recovery and Mitigation of Matrix Effects
Recovery rates and the mitigation of matrix effects are critical aspects of analytical method validation, ensuring the accuracy and reliability of quantification. Matrix effects refer to the influence of co-eluting compounds from the sample matrix on the ionization efficiency of the analyte in mass spectrometry, which can lead to signal suppression or enhancement.
Recovery: Recovery experiments assess the efficiency with which the analyte can be extracted from the sample matrix. High and consistent recovery rates are indicative of a robust sample preparation procedure.
In cell culture experiments, the recovery of this compound (M2) has been reported at 74% nih.gov.
In studies involving rat serum, recoveries for this compound (M2) ranged from 85% to 105% nih.govresearchgate.net.
For the parent compound, vinclozolin, recoveries greater than 90% from bio-fluids, including mouse plasma, serum, and urine, and rabbit bile, have been achieved in a single-step, single-solvent extraction nih.gov.
Table 2: Reported Recovery Rates for this compound
| Analyte | Recovery (%) | Matrix | Reference |
| This compound | 74 | Cell Culture | nih.gov |
| This compound | 85-105 | Rat Serum | nih.govresearchgate.net |
| Vinclozolin | >90 | Bio-fluids (mouse plasma, serum, urine; rabbit bile) | nih.gov |
Mitigation of Matrix Effects: Matrix effects can significantly impact the accuracy of quantitative analysis. Several strategies are employed to mitigate these effects:
Matrix-Matched Calibration: This approach involves preparing calibration standards in a blank matrix similar to the samples being analyzed. This method effectively compensates for both losses during sample preparation and matrix effects, providing a more accurate estimation of absolute recovery eurl-pesticides.eu.
Sample Dilution: Diluting samples can reduce the concentration of matrix components, thereby minimizing their impact on ionization.
Advanced Sample Preparation Techniques: Techniques like "quick, easy, cheap, effective, rugged, and safe" (QuEChERS) extraction, solid-phase extraction (SPE), or liquid-liquid extraction (LLE) can effectively clean up samples by removing interfering matrix components before instrumental analysis researchgate.net.
Internal Standards: The use of isotopically labeled internal standards, added at the beginning of the sample preparation process, can account for variations in recovery and matrix effects, leading to more accurate quantification.
Considerations for Metabolite Stability and Optimized Sample Handling Procedures (e.g., Cryopreservation)
The stability of this compound in various matrices and during sample handling and storage is a critical factor for obtaining accurate and reliable analytical results. Vinclozolin itself is known to be rapidly metabolized, and its metabolites, including M2, can also undergo further transformation or degradation if not handled properly dphen1.comresearchgate.net.
Metabolite Stability: this compound is an active metabolite formed from vinclozolin through successive esterase activity and decarboxylation, observed in organisms like C. elegans and in human liver microsomes caymanchem.commedchemexpress.comcaymanchem.com. Studies have shown that vinclozolin can be hydrolyzed to M1 and M2 upon incubation in buffer (pH 7.4) and rat serum, with M1 often being the predominant metabolite nih.govresearchgate.net. This indicates that this compound itself can be formed in situ during sample processing if conditions are not carefully controlled.
Optimized Sample Handling Procedures: To ensure the integrity and stability of this compound in samples, specific handling and storage protocols are essential:
Storage Conditions: this compound is supplied as a crystalline solid and is stable for at least four years when stored at -20°C caymanchem.com.
Solvent Considerations: While this compound is soluble in organic solvents such as ethanol (B145695), dimethyl sulfoxide (B87167) (DMSO), and dimethyl formamide (B127407) (DMF) (approximately 30 mg/ml), its solubility in aqueous buffers is sparingly low caymanchem.com. For aqueous solutions, it is recommended to first dissolve this compound in ethanol and then dilute with the aqueous buffer. However, aqueous solutions are generally not recommended for storage for more than one day due to potential instability caymanchem.com.
pH Control: The pH of the sample matrix can influence the stability of this compound and its parent compound. For example, diluting samples with 0.1 M monobasic potassium phosphate buffer at pH 3.3 has been used to limit methodological hydrolysis of analytes during sample processing nih.govresearchgate.net.
Cryopreservation: For long-term storage of biological samples containing this compound, cryopreservation (storage at very low temperatures, typically -80°C or in liquid nitrogen) is often the preferred method. This minimizes chemical degradation and enzymatic activity that could alter metabolite concentrations. While specific cryopreservation data for this compound were not detailed in the search results, the general principle of maintaining sample integrity through cold storage is critical, especially given its known formation pathways and stability characteristics in different solvents.
By carefully considering these analytical methodologies, including rigorous assessment of sensitivity, specificity, detection limits, recovery, mitigation of matrix effects, and optimized sample handling procedures, accurate and reliable quantification of this compound can be achieved, contributing to a better understanding of its role in various biological and environmental contexts.
Q & A
Q. How can systems biology models integrate multi-omics data to predict this compound’s ecological risks?
- Methodological Answer : Develop Bayesian networks linking transcriptomic data (e.g., disrupted steroidogenesis genes) to population-level outcomes (e.g., fish fecundity). Calibrate models with field data from contaminated sites and validate via microcosm experiments. Use sensitivity analysis to rank pathways by contribution to risk .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
